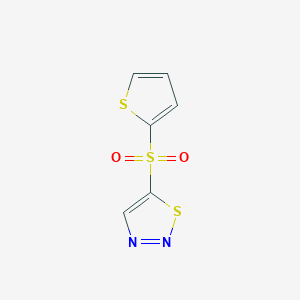

5-(2-Thienylsulfonyl)-1,2,3-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

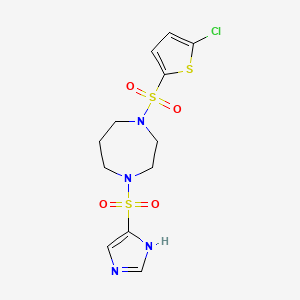

“5-(2-Thienylsulfonyl)-2-thiophenesulfonamide” is a compound with the molecular formula C8H7NO4S4 . It’s closely related to “5-(2-Thienylsulfonyl)-1,2,3-thiadiazole”, but not exactly the same.

Synthesis Analysis

A related compound, “5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde”, was synthesized through a series of reactions involving propane-1-thiol and propane-1,3-dithiol in the presence of chloro(trimethyl)silane . The compound was then oxidized at the sulfide and aldehyde groups with 30% hydrogen peroxide in glacial acetic to produce "5-(2-thienylsulfonyl)thiophene-2-carboxylic acid" .Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For example, “5-(2-Thienylsulfonyl)-2-thiophenesulfonamide” has a molecular formula of C8H7NO4S4 .Chemical Reactions Analysis

The chemical reactions of these compounds can vary widely depending on the conditions and reagents used. For instance, “5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde” underwent chloromethylation with formaldehyde in a stream of hydrogen chloride in the presence of zinc chloride .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure. For example, “5-(2-Thienylsulfonyl)-2-thiophenesulfonamide” has a molecular formula of C8H7NO4S4, an average mass of 309.405 Da, and a monoisotopic mass of 308.925781 Da .Aplicaciones Científicas De Investigación

Synthesis and Characterization

5-(2-Thienylsulfonyl)-1,2,3-thiadiazole and its derivatives have been extensively studied for their potential applications in various scientific research areas. These compounds are synthesized through a variety of chemical reactions, including one-pot preparations and cyclization reactions of carboxamidine dithiocarbamate linkers. The synthesis processes often involve reactions under specific conditions, such as microwave dielectric heating or the use of polymer-supported reagents, to yield a diverse library of thiadiazole analogues. For instance, a general method for the parallel synthesis of various 5-amino-substituted 1,2,4-thiadiazole derivatives employs initial cyclization reaction of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride (Park et al., 2009).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of this compound derivatives have been a subject of significant interest. Some derivatives have shown high activity against various strains of bacteria and fungi, including Candida albicans, Candida spp., and Cryptococcus neoformans, with minimum inhibitory concentration (MIC) values indicating potent efficacy comparable to or exceeding that of standard drugs like fluconazole and miconazole (Foroumadi et al., 2011). Additionally, certain compounds within this class have been found to exhibit significant antifungal activity against Aspergillus and Candida spp., potentially acting through mechanisms unconnected with inhibition of lanosterol-14-α-demethylase (Mastrolorenzo et al., 2000).

Carbonic Anhydrase Inhibition and Anticancer Potential

Another area of application for these compounds is in the inhibition of carbonic anhydrase (CA), which has implications for treating conditions like glaucoma and possibly cancer. Some derivatives are effective inhibitors of CA isozymes, showing potential as intraocular pressure-lowering agents (Barboiu et al., 1999). Additionally, molecular docking studies of certain thiadiazole derivatives have indicated strong binding to target enzymes, with some compounds demonstrating potent anticancer activity against cell lines such as MCF-7, suggesting a mechanism of action that may involve CA inhibition rather than direct DNA binding (Abas et al., 2021).

Corrosion Inhibition

This compound derivatives have also been evaluated for their potential as corrosion inhibitors, particularly in protecting mild steel in acidic environments. Studies have shown that these compounds can significantly enhance corrosion resistance, with their effectiveness attributed to the formation of a chemisorbed film on the steel surface. The adsorption of these inhibitors follows Langmuir’s adsorption isotherm, indicating a strong and specific interaction with the metal surface (Lebrini et al., 2007).

Propiedades

IUPAC Name |

5-thiophen-2-ylsulfonylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S3/c9-13(10,5-2-1-3-11-5)6-4-7-8-12-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCQSBNAEQDRGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)C2=CN=NS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2862463.png)

![2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2862466.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2862477.png)

![5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2862482.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide](/img/structure/B2862484.png)